2''-O-Acetyl-3'-O-Methylrutin

Description

Discovery and Distribution in Botanical Sources

2''-O-Acetyl-3'-O-Methylrutin is a naturally occurring flavonol glycoside. Its discovery was reported as a new compound isolated from the fresh flowers of Prunus mume, commonly known as the Chinese plum or Japanese apricot. nih.gov The identification of this compound was part of a broader investigation into the chemical constituents of the plant's methanolic extract. nih.gov This finding places this compound within the diverse chemical landscape of the Rosaceae family, highlighting the nuanced structural variations that can occur within common flavonoid skeletons in nature.

State-of-the-Art Isolation and Purification Methodologies

The isolation of this compound from its natural source involves a multi-step process that leverages modern extraction and purification technologies designed to handle the complexity of plant-based extracts.

Chromatography is a cornerstone for the separation of individual compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a principal technique used for the final purification of flavonoids like this compound. nih.govadvancechemjournal.com HPLC offers high resolution and the ability to separate, identify, and quantify components present in a sample. advancechemjournal.comlibretexts.org The process involves injecting the sample into a liquid mobile phase that is pumped through a column packed with a solid stationary phase. libretexts.org The separation is based on the differential interactions of each compound with the stationary and mobile phases. libretexts.org Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is the most common mode used for flavonoid analysis. advancechemjournal.com

Counter-Current Chromatography (CCC) is another powerful liquid-liquid separation technique that is particularly well-suited for the preparative isolation of natural products. researchgate.netchromatographyonline.com Unlike HPLC, CCC uses a support-free liquid stationary phase, which eliminates issues like irreversible adsorption of the sample onto a solid support. chromatographyonline.com The technique relies on partitioning the sample between two immiscible liquid phases. researchgate.net Modern CCC instruments use centrifugal fields to retain the stationary phase while the mobile phase is pumped through, enabling efficient, large-scale purifications. researchgate.netpan.olsztyn.pl The versatility in solvent system selection allows for the fine-tuning of polarity to effectively separate target glycosides. researchgate.net

Table 1: Comparison of Chromatographic Techniques for Flavonoid Purification

| Feature | High-Performance Liquid Chromatography (HPLC) | Counter-Current Chromatography (CCC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org | Partitioning between two immiscible liquid phases (liquid-liquid). researchgate.net |

| Stationary Phase | Solid particles (e.g., silica, C18-bonded silica). libretexts.org | Support-free liquid held in place by centrifugal force. researchgate.net |

| Key Advantage | High resolution, speed, and sensitivity for analytical and preparative work. advancechemjournal.com | No irreversible adsorption, high sample loading capacity, total sample recovery. chromatographyonline.com |

| Primary Use | Analytical quantification and final purification. nih.govadvancechemjournal.com | Preparative-scale isolation and purification of natural products. chromatographyonline.com |

The initial recovery of flavonoids from botanical sources is greatly enhanced by modern extraction technologies. Ultrasonic-microwave synergistic extraction is an efficient method that combines the benefits of both ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE). uliege.be UAE utilizes acoustic cavitation to disrupt plant cell walls, improving solvent penetration and the release of intracellular contents. uliege.be MAE uses microwave energy to heat the solvent within the plant matrix, causing cell rupture due to increased internal pressure, which accelerates the extraction of target compounds. acs.org The combination of these methods can lead to significantly higher extraction yields in shorter times compared to conventional techniques. nih.govmdpi.com Optimization of parameters such as ethanol (B145695) concentration, temperature, solid-to-liquid ratio, and extraction time is crucial for maximizing the recovery of flavonoids. uliege.benih.gov

Following initial extraction, crude extracts containing flavonoids are often enriched using macroporous resin chromatography. bohrium.comnih.gov This technique is valued for its cost-effectiveness, high adsorption capacity, and the reusability of the resin. researchgate.net The process involves passing the crude extract through a column packed with a selected macroporous resin. nih.gov Flavonoids are adsorbed onto the resin's surface, while other impurities like sugars and salts are washed away. bio-conferences.org The selection of the appropriate resin is critical; resins with weak polarity and large surface areas typically show strong adsorption capacity for flavonoids. researchgate.net After adsorption, the retained flavonoids are desorbed using a suitable solvent, commonly an ethanol-water mixture, often in a gradient elution. nih.gov This step results in a significant increase in the purity of the total flavonoids, making the subsequent fine purification by methods like HPLC more efficient. bohrium.commdpi.com

Comprehensive Structural Elucidation Techniques

Determining the precise chemical structure of a complex natural product like this compound requires advanced analytical methods. The structure was originally determined based on a combination of chemical and physicochemical evidence. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. nih.gov The process involves using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For this compound, this would reveal signals for the aromatic protons of the quercetin (B1663063) backbone, the protons of the rhamnose and glucose sugar units, and the characteristic singlets for the acetyl and methoxy (B1213986) groups. The ¹³C NMR spectrum shows the signals for all carbon atoms, providing a carbon map of the molecule. spectrabase.com Specific chemical shifts in the ¹³C spectrum can confirm the presence of the flavonoid skeleton, the two sugar moieties, and the carbons of the acetyl and methyl groups. spectrabase.com

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are essential for assembling the molecular puzzle.

Correlation Spectroscopy (COSY) identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connections within the quercetin rings and each sugar unit separately.

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for connecting the different fragments. It shows correlations between protons and carbons that are two or three bonds away. This technique is used to establish the connection points between the sugar units (the glycosidic linkages), the attachment point of the sugar chain to the flavonoid aglycone, and, critically, the precise locations of the acetyl group on the glucose unit (at the C-2'' position) and the methyl group on the flavonoid B-ring (at the C-3' position).

By integrating the data from these advanced NMR experiments, the complete and unambiguous structure of this compound as 3'-O-methylquercetin 3-O-alpha-L-rhamnopyranosyl(1→6)-2''-O-acetyl-beta-D-glucopyranoside is confirmed. nih.gov

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Reveals proton environments and spin-spin couplings. | Identifies signals for flavonoid, sugar, acetyl, and methoxy protons. |

| ¹³C NMR | Provides a count of all unique carbon atoms. spectrabase.com | Confirms the carbon skeleton, including aglycone, sugars, and substituent groups. spectrabase.com |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Establishes linkages: aglycone-sugar, sugar-sugar, and the exact positions of the acetyl and methyl groups. |

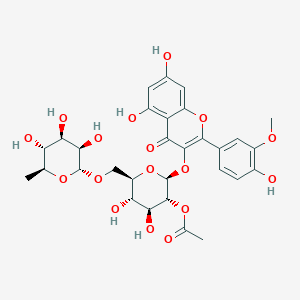

Structure

3D Structure

Properties

Molecular Formula |

C30H34O17 |

|---|---|

Molecular Weight |

666.6 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] acetate |

InChI |

InChI=1S/C30H34O17/c1-10-20(35)23(38)25(40)29(43-10)42-9-18-21(36)24(39)28(44-11(2)31)30(46-18)47-27-22(37)19-15(34)7-13(32)8-17(19)45-26(27)12-4-5-14(33)16(6-12)41-3/h4-8,10,18,20-21,23-25,28-30,32-36,38-40H,9H2,1-3H3/t10-,18+,20-,21+,23+,24-,25+,28+,29+,30-/m0/s1 |

InChI Key |

HVTVSIKZCOWXGV-HWXBTJPQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC(=O)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC(=O)C)O)O)O)O)O |

Synonyms |

2''-O-acetyl-3'-O-methylrutin |

Origin of Product |

United States |

Natural Occurrence, Advanced Isolation, and Structural Elucidation

Comprehensive Structural Elucidation Techniques

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 2''-O-Acetyl-3'-O-Methylrutin, which has a molecular formula of C₃₀H₃₄O₁₇, the theoretical exact mass is calculated to be 666.1796 g/mol . spectrabase.commissouri.edu In practice, using electrospray ionization (ESI) in negative ion mode, the compound would be detected as the deprotonated molecule, [M-H]⁻, at an m/z (mass-to-charge ratio) of approximately 665.1723.

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the parent ion and analyzing the resulting product ions. The fragmentation of flavonoid glycosides is well-characterized and typically involves the sequential loss of sugar residues. nih.govmdpi.com For this compound, the fragmentation pattern is predictable based on its structure as 3'-O-methylquercetin 3-O-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside]-2''-O-acetate.

The primary and most significant fragmentation event is the cleavage of the O-glycosidic bond at the C-3 position of the aglycone. This results in the loss of the entire acetylated rutinoside moiety (rhamnose + glucose + acetyl group). The neutral loss of this group (C₁₄H₂₂O₉, mass 350.1213 Da) from the [M-H]⁻ parent ion yields the deprotonated aglycone fragment ion, [A-H]⁻. This aglycone is 3'-O-methylquercetin (also known as isorhamnetin), which appears prominently in the spectrum at m/z 315. researchgate.net

Further fragmentation can provide more detailed structural information. For example, cleavage of the interglycosidic bond between rhamnose and glucose would result in the loss of the terminal rhamnose unit (a deoxyhexose, 146 Da), providing evidence for the disaccharide structure. The acetyl group (42 Da) can also be lost. The fragmentation of the isorhamnetin (B1672294) aglycone itself can occur through retro-Diels-Alder (RDA) reactions, breaking the C-ring and helping to confirm the substitution pattern on the A and B rings. This systematic fragmentation allows for a comprehensive structural assignment. nih.govmdpi.com

Table 1: Predicted HRMS Fragmentation of this compound

| Ion Description | Formula of Neutral Loss | Mass of Neutral Loss (Da) | Resulting Fragment Ion m/z |

|---|---|---|---|

| Deprotonated Molecule | - | - | 665.17 |

| Loss of Acetyl Group | C₂H₂O | 42.01 | 623.16 |

| Loss of Rhamnosyl Moiety | C₆H₁₀O₄ | 146.06 | 519.11 |

| Loss of Acetylated Rutinoside | C₁₄H₂₂O₉ | 350.12 | 315.05 |

| Aglycone (Isorhamnetin) | - | - | 315.05 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The IR spectrum of this compound is complex, but key absorption bands can be assigned by referencing data from its constituent parts: the isorhamnetin aglycone, the rutinoside sugar moiety, and the acetyl group. tandfonline.comresearchgate.netresearchgate.net

The spectrum exhibits a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the stretching vibrations of the multiple hydroxyl (-OH) groups on both the flavonoid and sugar rings. tandfonline.comnih.gov The presence of the acetyl group introduces a sharp, strong absorption peak around 1735-1740 cm⁻¹. researchgate.netmodares.ac.ir This peak is due to the carbonyl (C=O) stretching of the ester functional group and is a clear indicator of acetylation. nih.gov Another strong band, characteristic of all flavonoids, appears around 1655-1660 cm⁻¹, corresponding to the C=O stretching of the γ-pyrone ring (C-ring). researchgate.netalrasheedcol.edu.iq

Additional significant peaks include those for aromatic C=C stretching, typically found near 1600 cm⁻¹ and 1500 cm⁻¹, and C-H stretching from the aromatic rings and the methoxy (B1213986) group just above and below 3000 cm⁻¹, respectively. tandfonline.com The presence of the numerous C-O bonds in the sugar rings and ether linkages results in a complex series of strong bands in the "fingerprint region" between 1300 cm⁻¹ and 1000 cm⁻¹. chemicalbook.com Specifically, a band around 1230 cm⁻¹ can be attributed to the C-O stretching of the acetyl group, further confirming its presence. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3400 (broad) | O-H (hydroxyl) | Stretching |

| ~2930 | C-H (in -OCH₃) | Stretching |

| ~1735 (sharp) | C=O (acetyl ester) | Stretching |

| ~1655 | C=O (flavonoid C-ring) | Stretching |

| ~1600, ~1500 | C=C (aromatic) | Stretching |

| ~1230 | C-O (acetyl ester) | Stretching |

| 1300-1000 | C-O (alcohols, ethers) | Stretching |

Chemical Derivatization and Degradation Studies for Linkage and Substitution Analysis

Chemical methods are essential for unambiguously determining the linkages between the sugar units and their point of attachment to the aglycone, as well as the specific location of substituents like the acetyl group.

Acid Hydrolysis: A fundamental technique for flavonoid glycoside analysis is acid hydrolysis, which cleaves the O-glycosidic bonds. nih.govresearchgate.net Refluxing this compound with a dilute acid (e.g., HCl) breaks the bond at the C-3 position, liberating the aglycone and the sugar components. tandfonline.com The aglycone, 3'-O-methylquercetin (isorhamnetin), can be extracted and identified using chromatographic (TLC, HPLC) and spectroscopic techniques by comparison with an authentic standard. The aqueous layer contains the sugars, which are identified as glucose and rhamnose, typically after derivatization and analysis by gas chromatography (GC). nih.gov This confirms the basic components of the molecule.

Permethylation Analysis: To determine the intricate linkages, such as the (1→6) bond between rhamnose and glucose, a more sophisticated method like permethylation analysis is used. acs.orgnih.gov This classic technique involves treating the intact flavonoid glycoside with a methylating agent (e.g., methyl iodide) under basic conditions to convert all free hydroxyl groups into methyl ethers. nih.govscispace.com The fully methylated compound is then subjected to acid hydrolysis, breaking the glycosidic linkages. The resulting partially methylated sugar monomers are then analyzed, usually by GC-MS after reduction and acetylation. The positions of the free hydroxyls on these monomers correspond to the original points of linkage. For this compound, this analysis would reveal that the C-1 of rhamnose was linked to the C-6 of glucose, and the C-1 of glucose was linked to the C-3 of the aglycone.

The precise location of the acetyl group at the C-2'' position on the glucose unit is most definitively confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Acetylation causes a significant downfield shift in the signal of the proton attached to the carbon bearing the acetyl group (H-2''), providing unambiguous evidence for its location. nih.govmdpi.com

Chemical Synthesis and Derivatization Strategies

Regioselective Functionalization Techniques: Acetylation and Methylation

The success of a semi-synthetic approach hinges on the ability to perform regioselective acetylation and methylation.

Acetylation:

Chemical acetylation of flavonoids often leads to per-acetylation, where all hydroxyl groups are acetylated. nih.gov To achieve selective acetylation, enzymatic methods have shown great promise. Lipases, such as Candida antarctica lipase (B570770) B (CALB), often exhibit high regioselectivity for the hydroxyl groups on the sugar moieties of flavonoid glycosides. plos.org For instance, enzymatic transesterification reactions have been used to produce mono- and di-acetylated rutin (B1680289) derivatives. plos.org The choice of enzyme, solvent, and acyl donor can influence the position and degree of acetylation.

| Acetylation Method | Reagents/Enzyme | Selectivity | Reference |

| Chemical Acetylation | Acetic anhydride, pyridine | Low, tends toward per-acetylation | nih.gov |

| Enzymatic Acetylation | Lipase (e.g., Novozym 435), vinyl acetate | High for sugar hydroxyls | plos.org |

Methylation:

Regioselective methylation of flavonoids is also a significant challenge. The relative reactivity of the different phenolic hydroxyl groups can be exploited to some extent. The 7-OH group is generally the most acidic and reactive, followed by the 4'-OH. The 3-OH and 5-OH groups are less reactive, with the 5-OH being hydrogen-bonded to the C4-keto group.

To achieve methylation at the 3'-position, a protection strategy is typically required. For example, the more reactive 7-OH and 4'-OH groups can be selectively protected, followed by methylation of the 3'-OH, and then deprotection. The synthesis of various methylated quercetin (B1663063) derivatives has been accomplished using such protection-deprotection strategies. nih.gov For instance, 7-O-methylquercetin (rhamnetin) has been synthesized regioselectively from quercetin via tetra-acetylated intermediates. nih.gov

| Methylation Reagent | Typical Conditions | Selectivity | Reference |

| Dimethyl sulfate (B86663) (DMS) | K₂CO₃, acetone | Depends on protecting groups | nih.gov |

| Methyl iodide (CH₃I) | Anhydrous alkaline medium | Can favor specific positions under controlled conditions | nih.gov |

Synthesis of Analogs and Structural Variants for Mechanistic Exploration

The synthesis of analogs of 2''-O-Acetyl-3'-O-Methylrutin is crucial for understanding structure-activity relationships and exploring its mechanism of action. By systematically modifying the structure, researchers can probe the importance of the acetyl and methyl groups at their specific positions.

Examples of Synthetic Analogs:

Positional Isomers: Synthesizing isomers with the acetyl and methyl groups at different positions would help to determine the structural requirements for biological activity. For example, analogs such as 3''-O-Acetyl-3'-O-Methylrutin or 2''-O-Acetyl-4'-O-Methylrutin could be prepared.

Analogs with Different Acyl Groups: Replacing the acetyl group with other acyl groups of varying chain lengths (e.g., propionyl, butyryl) could provide insights into the influence of lipophilicity.

Analogs with Different Alkyl Groups: The methyl group could be replaced with other alkyl groups (e.g., ethyl, propyl) to explore steric and electronic effects.

Aglycone Analogs: The quercetin aglycone could be replaced with other flavonoid aglycones such as kaempferol (B1673270) or luteolin (B72000) to understand the role of the B-ring substitution pattern.

Sugar Moiety Analogs: The rutinose moiety could be replaced with other disaccharides or monosaccharides to investigate the importance of the sugar unit.

The synthesis of these analogs would generally follow the same semi-synthetic principles outlined above, employing carefully designed protection-deprotection sequences and regioselective functionalization techniques. The synthesis of various O-acetyl-ADP-ribose analogs and other modified natural products demonstrates the feasibility of creating such structural variants for biochemical studies. rsc.orgnih.gov

Biosynthetic Pathways and Metabolic Engineering Perspectives

Proposed Biosynthetic Origins of the Flavonoid Glycoside Core

The core of 2''-O-Acetyl-3'-O-Methylrutin is rutin (B1680289), also known as quercetin-3-O-rutinoside. The biosynthesis of this flavonoid glycoside is a well-studied branch of the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. mdpi.comwikipedia.org

The pathway proceeds through several key enzymatic steps:

Initiation: The pathway starts with L-phenylalanine, which is converted to cinnamic acid by the enzyme Phenylalanine Ammonia Lyase (PAL) . wikipedia.org

Hydroxylation and Ligation: Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamic Acid-4-Hydroxylase (C4H) . wikipedia.org This is followed by the activation of p-coumaric acid into its thioester, p-coumaroyl-CoA, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) . wikipedia.orgfrontiersin.org

Chalcone (B49325) Formation: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. wikipedia.orgfrontiersin.org This reaction is catalyzed by Chalcone Synthase (CHS) . wikipedia.orgfrontiersin.org

Isomerization to Flavanone (B1672756): Naringenin chalcone undergoes stereospecific cyclization to form the flavanone (2S)-naringenin, a reaction facilitated by Chalcone Isomerase (CHI) . wikipedia.orgnih.govbiotech-asia.org Naringenin serves as a critical precursor for various classes of flavonoids. frontiersin.orgnih.gov

Hydroxylation to Dihydroflavonol: Naringenin is hydroxylated at the 3-position to create dihydrokaempferol (B1209521) by Flavanone 3-Hydroxylase (F3H) . wikipedia.org Subsequently, Flavonoid 3'-Hydroxylase (F3'H) introduces a hydroxyl group at the 3'-position of the B-ring, converting dihydrokaempferol into dihydroquercetin. wikipedia.orgnih.gov

Formation of Flavonol (Quercetin): Dihydroquercetin is then oxidized by Flavonol Synthase (FLS) to yield the flavonol quercetin (B1663063), the aglycone of rutin. wikipedia.orgfrontiersin.org

Glycosylation to Rutin: The final steps involve the sequential addition of sugar moieties to quercetin. First, UDP-Glucose Flavonoid 3-O-Glucosyltransferase (UFGT) attaches a glucose molecule to the 3-hydroxyl group of quercetin, forming isoquercitrin (B50326). wikipedia.org Following this, Flavonoid 3-O-Glucoside L-Rhamnosyltransferase (RT) catalyzes the transfer of a rhamnose sugar to the glucose moiety, completing the formation of the rutin (quercetin-3-O-rutinoside) core. wikipedia.orgnih.gov

Table 1: Key Enzymes in the Biosynthesis of the Rutin Core

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid. wikipedia.org |

| Cinnamic Acid-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. wikipedia.org |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. wikipedia.org |

| Chalcone Synthase | CHS | Catalyzes the formation of naringenin chalcone. wikipedia.orgfrontiersin.org |

| Chalcone Isomerase | CHI | Converts naringenin chalcone to (2S)-naringenin. wikipedia.orgnih.gov |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol. wikipedia.org |

| Flavonoid 3'-Hydroxylase | F3'H | Converts dihydrokaempferol to dihydroquercetin. wikipedia.org |

| Flavonol Synthase | FLS | Oxidizes dihydroquercetin to quercetin. wikipedia.orgfrontiersin.org |

| UDP-Glucose Flavonoid 3-O-Glucosyltransferase | UFGT | Glucosylates quercetin to form isoquercitrin. wikipedia.org |

| Flavonoid 3-O-Glucoside L-Rhamnosyltransferase | RT | Rhamnosylates isoquercitrin to form rutin. wikipedia.orgnih.gov |

Enzymatic Mechanisms Governing O-Acetylation and O-Methylation in Planta

The structural diversity of flavonoids is greatly expanded by modification reactions such as O-methylation and O-acetylation, which alter their chemical properties and biological activities. mdpi.comresearchgate.net These "decorating" steps are catalyzed by specific classes of enzymes.

O-Methylation: The transfer of a methyl group to a hydroxyl moiety on the flavonoid skeleton is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). researchgate.netmaxapress.com Plant OMTs are divided into two main classes based on their characteristics. mdpi.comoup.com The methylation on the 3'-hydroxyl group of the quercetin aglycone is a key step in the formation of this compound. This reaction is catalyzed by a specific Flavonoid O-Methyltransferase (FOMT) . These enzymes exhibit high regioselectivity, meaning they can target specific hydroxyl groups on the flavonoid structure. researchgate.netoup.com For example, Quercetin 3-O-methyltransferase specifically methylates the 3-OH position, while other OMTs target the 3' or 4' positions on the B-ring. wikipedia.orgkarger.com The enzyme responsible for creating the 3'-O-methylated core of the target compound would be a type of Luteolin (B72000) O-methyltransferase or a general flavonoid 3'-OMT that accepts quercetin or its glycosides as a substrate. wikipedia.org

O-Acetylation: The addition of an acetyl group to flavonoids, particularly on sugar moieties, is typically catalyzed by enzymes from the BAHD acyltransferase family. frontiersin.orgnih.gov The acronym BAHD stands for the first four enzymes of this type that were characterized: BEAT (benzylalcohol acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). nih.gov These enzymes use an acyl-CoA, such as acetyl-CoA, as the donor molecule to acylate their specific substrates. frontiersin.org In the case of this compound, an acetyltransferase would specifically target the 2''-hydroxyl group of the rhamnose sugar on the 3'-O-methylrutin intermediate. Enzymatic acetylation of glycosylated flavonoids has been shown to occur regioselectively on the sugar portions. acs.orgresearchgate.net For instance, studies using lipase (B570770) from Candida antarctica (CAL-B) on glycosylated flavonoids demonstrated that acetylation could occur at the 2″-OH, 3″-OH, and 6″-OH positions of the glucose moiety. acs.orgresearchgate.net

Table 2: Enzyme Classes for Flavonoid Modification

| Modification | Enzyme Class | Acyl/Methyl Donor | Function |

| O-Methylation | O-Methyltransferases (OMTs) | S-adenosyl-L-methionine (SAM) | Transfers a methyl group to a specific hydroxyl group on the flavonoid core (e.g., 3'-OH). researchgate.netoup.com |

| O-Acetylation | Acyltransferases (e.g., BAHD family) | Acetyl-CoA | Transfers an acetyl group to a specific hydroxyl group, often on a sugar moiety (e.g., 2''-OH of rhamnose). frontiersin.orgnih.gov |

Investigation of In Vivo Metabolic Pathways in Producing Organisms

While the precise in vivo pathway for this compound is not explicitly detailed in the literature, it can be logically reconstructed based on the known principles of flavonoid metabolism. After the synthesis of the rutin core, subsequent modification or "decorating" reactions occur. researchgate.netkarger.com

The likely metabolic sequence is as follows:

Synthesis of Rutin: The plant cell first synthesizes rutin (quercetin-3-O-rutinoside) via the pathway described in section 4.1.

O-Methylation: The rutin molecule is then recognized by a specific Flavonoid 3'-O-Methyltransferase (FOMT) . This enzyme, using SAM as a methyl donor, catalyzes the transfer of a methyl group to the 3'-hydroxyl position on the B-ring of the quercetin aglycone, yielding 3'-O-Methylrutin. The methylation of flavonoids often increases their metabolic stability and transportability. mdpi.comresearchgate.net

O-Acetylation: The final step involves the action of a specific O-acetyltransferase . This enzyme recognizes 3'-O-Methylrutin as its substrate and transfers an acetyl group from acetyl-CoA to the 2''-hydroxyl group of the terminal rhamnose sugar. This acetylation of the sugar moiety is a known modification that can affect the solubility and bioactivity of the flavonoid glycoside. mdpi.comthieme-connect.com

This proposed sequence, where glycosylation precedes methylation and acetylation, is common in plant secondary metabolism, as the decorating enzymes often have high specificity for their complex substrates. The modifications generally occur in the cytoplasm or at the endoplasmic reticulum before the final compound is transported for storage, often in the vacuole. frontiersin.org

Strategies for Enhanced Biosynthesis through Metabolic Engineering Approaches

Metabolic engineering offers powerful strategies to increase the production of valuable flavonoids like this compound in both their native plant producers and in microbial hosts. frontiersin.orgnih.gov These approaches aim to optimize the flow of carbon through the biosynthetic pathway toward the desired product.

Key strategies include:

Enhancing Precursor Supply: The production of flavonoids is often limited by the availability of the primary precursors, malonyl-CoA and p-coumaroyl-CoA. frontiersin.orgasm.org Engineering strategies can focus on increasing the intracellular pools of these molecules. For instance, overexpressing Acetyl-CoA Carboxylase (ACC) , which produces malonyl-CoA from acetyl-CoA, has been shown to significantly boost flavanone production in E. coli. asm.org Similarly, optimizing the shikimate pathway can increase the supply of phenylalanine and subsequently p-coumaroyl-CoA. mdpi.comfrontiersin.org

Overexpression of Key Biosynthetic Genes: Increasing the expression levels of rate-limiting enzymes in the pathway can overcome bottlenecks and enhance product yield. nih.gov For this compound, this would involve the coordinated overexpression of genes such as CHS, CHI, F3'H, FLS, and the specific glycosyl-, methyl-, and acetyltransferases. nih.govfrontiersin.org

Blocking Competing Pathways: Metabolic flux can be redirected toward flavonoid synthesis by down-regulating or knocking out genes in competing pathways that draw from the same precursor pools. nih.gov For example, reducing the flux towards lignin (B12514952) biosynthesis, which also uses p-coumaroyl-CoA, could make more of this precursor available for flavonoid production. frontiersin.org

Heterologous Production in Microbial Systems: Reconstructing the entire biosynthetic pathway in microbial hosts like Escherichia coli or Saccharomyces cerevisiae offers a promising alternative to plant extraction. mdpi.comfrontiersin.org This approach allows for rapid optimization and scalable production in controlled fermenters. nih.gov Success requires introducing all the necessary plant genes—from the core rutin pathway to the specific OMT and O-acetyltransferase—and optimizing their expression to achieve a balanced pathway. frontiersin.orgbohrium.com

Protein and Enzyme Engineering: The efficiency and specificity of biosynthetic enzymes, particularly P450s and modifying enzymes, can be improved through protein engineering techniques like directed evolution or rational design. frontiersin.org This can lead to enzymes with higher catalytic activity or altered substrate specificity, further optimizing the pathway.

Table 3: Metabolic Engineering Strategies for Enhanced Flavonoid Production

| Strategy | Approach | Target Examples |

| Increase Precursor Supply | Overexpress genes involved in precursor synthesis. | Acetyl-CoA Carboxylase (ACC) for malonyl-CoA; enzymes of the shikimate pathway for p-coumaroyl-CoA. frontiersin.orgasm.org |

| Overexpress Pathway Genes | Introduce additional copies of key biosynthetic genes under strong promoters. | CHS, CHI, F3'H, FLS, and the specific transferases (UFGT, RT, OMT, Acetyltransferase). nih.govfrontiersin.org |

| Block Competing Pathways | Use RNAi or CRISPR/Cas9 to down-regulate or knock out genes in competing pathways. | Genes in the lignin biosynthetic pathway. frontiersin.org |

| Heterologous Production | Transfer the entire biosynthetic pathway into a microbial host. | E. coli, S. cerevisiae. mdpi.comfrontiersin.orgnih.gov |

| Enzyme Engineering | Modify enzymes to improve catalytic efficiency or specificity. | P450 hydroxylases (e.g., F3'H), O-Methyltransferases (OMTs). frontiersin.org |

Mechanistic Investigations of Biological Activities in Controlled Research Models

Aldose Reductase Inhibitory Activity: Mechanistic Elucidation

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. mdpi.complos.org The conversion of glucose to sorbitol by aldose reductase can lead to an accumulation of sorbitol in tissues, causing osmotic stress and contributing to diabetic complications such as neuropathy, retinopathy, and cataracts. mdpi.comnih.govunits.it Consequently, the inhibition of aldose reductase is a significant therapeutic target. mdpi.comnih.gov

Initial studies on the methanolic extract from the flowers of Prunus mume revealed inhibitory effects against aldose reductase. core.ac.uk Subsequent isolation and characterization of the constituents of this extract led to the identification of 2''-O-Acetyl-3'-O-Methylrutin as one of the active flavonol oligoglycosides. core.ac.uk This compound demonstrated a notable inhibitory effect on aldose reductase, with a reported IC50 value of 4.7 µM. core.ac.uk

| Compound | Source Organism | Target Enzyme | Inhibitory Concentration (IC50) |

| This compound | Prunus mume (flowers) | Aldose Reductase | 4.7 µM core.ac.uk |

Enzyme Kinetic Analysis and Substrate Binding Studies

Detailed enzyme kinetic analyses, such as the determination of Michaelis-Menten constants (Km) and inhibitor constants (Ki), are essential for fully characterizing the nature of enzyme inhibition. semanticscholar.org These studies would clarify whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of aldose reductase. However, specific enzyme kinetic data and detailed substrate binding studies for this compound are not available in the reviewed scientific literature.

Molecular Docking and Computational Simulations of Enzyme-Ligand Interactions

Molecular docking and computational simulations are powerful tools for visualizing the binding of a ligand to its target enzyme and identifying key interactions. bioinformation.netplos.orgjapsonline.combioinformation.netnih.gov Such studies for aldose reductase inhibitors typically reveal interactions with key amino acid residues in the active site. bioinformation.netnih.gov Despite the utility of these methods, specific molecular docking studies and computational simulations for the interaction between this compound and aldose reductase have not been reported in the available scientific literature.

Platelet Aggregation Modulation: Underlying Mechanisms

Platelet aggregation is a complex process crucial for hemostasis, but its abnormal regulation can lead to thrombotic events. researchgate.netfrontiersin.org Various agonists, including thrombin, can induce platelet activation and aggregation through specific signaling pathways. frontiersin.orgmdpi.com

| Compound | Assay | Result |

| This compound | Thrombin-Induced Platelet Aggregation | No inhibitory activity observed core.ac.uk |

In Vitro Cellular Pathway Analysis (e.g., Thrombin-Induced Pathways)

Given that this compound did not exhibit inhibitory effects on thrombin-induced platelet aggregation, detailed in vitro cellular pathway analyses for this specific compound in this context have not been pursued in the reviewed literature. Such analyses would typically investigate the compound's effects on downstream signaling molecules involved in platelet activation. mdpi.com

Receptor-Ligand Interaction Profiling

As there was no observed activity of this compound in modulating platelet aggregation, specific studies on its interaction with platelet receptors have not been reported in the available scientific literature.

Antioxidant and Free Radical Scavenging Activity: Mechanistic Insights

Flavonoids as a class are well-known for their antioxidant properties, which are generally attributed to their ability to scavenge free radicals. mdpi.commdpi.com The antioxidant activity of flavonoids is closely linked to their chemical structure, including the number and position of hydroxyl groups. core.ac.ukmdpi.com Common methods for evaluating antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comresearchgate.net

Despite the general antioxidant potential of flavonoids, specific studies investigating the antioxidant and free radical scavenging activity of this compound are not available in the reviewed scientific literature. Therefore, no specific data on its efficacy in assays such as DPPH or ABTS, nor mechanistic insights into its potential radical scavenging mechanisms, can be provided at this time.

| Assay | Result for this compound |

| DPPH Radical Scavenging Activity | Data not available in the reviewed literature |

| ABTS Radical Scavenging Activity | Data not available in the reviewed literature |

Quantitative Assessment of Free Radical Scavenging Capacity (e.g., AAPH-Induced Hemolysis Models)

The capacity of this compound to neutralize free radicals has been evaluated using established in vitro models. One such model is the 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced hemolysis assay. AAPH is a free radical generator that, at physiological temperatures, decomposes to produce peroxyl radicals. nih.gov These radicals attack the polyunsaturated fatty acids in erythrocyte (red blood cell) membranes, leading to lipid peroxidation, membrane damage, and ultimately, hemolysis—the rupture of the red blood cells. nih.govmdpi.commdpi.com The ability of an antioxidant compound to inhibit or delay this hemolysis is a direct measure of its free radical scavenging capacity and membrane-protective effects.

In a study investigating flavonoid compounds extracted from pomelo fruitlets, this compound was identified as one of the key active components. rsc.org This research demonstrated that the flavonoid fraction containing this compound could effectively protect erythrocytes from AAPH-induced hemolysis. rsc.org The compound acts as a free radical scavenger, quenching the AAPH-derived radicals, which in turn decreases the level of reactive oxygen species (ROS) in the erythrocytes and prevents their destruction. rsc.org The antioxidant activity of flavonols like this compound is often associated with the number and arrangement of hydroxyl groups on their core structure. rsc.org

| Research Model | Compound/Fraction | Observed Effect | Mechanism of Action |

| AAPH-Induced Erythrocyte Hemolysis | Flavonoid fraction containing this compound | Protection of erythrocytes from hemolysis. rsc.org | Quenching of AAPH free radicals, leading to decreased ROS levels within erythrocytes. rsc.org |

Cellular Antioxidant Defense System Modulation

Beyond direct radical scavenging, the protective effects of flavonoids often involve the modulation of endogenous cellular antioxidant defense systems. These systems are comprised of both enzymatic and non-enzymatic components that work in concert to maintain redox homeostasis. nih.govfrontiersin.org

Enzymatic Antioxidants: Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). frontiersin.orgmdpi.com SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂), which is then detoxified into water by CAT and GSH-Px. nih.gov Studies on various flavonoids have shown they can enhance the activity of these enzymes, thereby bolstering the cell's ability to cope with oxidative stress. mdpi.commdpi.com While direct studies on this compound's effect on these specific enzymes are not detailed in the available literature, its demonstrated ability to protect against AAPH-induced oxidative stress suggests a potential interaction with these pathways. rsc.org

Non-Enzymatic Antioxidants: Glutathione (GSH), a tripeptide, is a crucial non-enzymatic antioxidant that can directly neutralize ROS and is a cofactor for enzymes like GSH-Px. semanticscholar.org Antioxidant compounds can help preserve the cellular pool of GSH, preventing its depletion during oxidative stress. mdpi.comsemanticscholar.org The modulation of these systems is a critical aspect of the antioxidant activity of many natural compounds. frontiersin.org

Further research is required to specifically quantify the effects of this compound on the activity of SOD, CAT, and GSH-Px and the levels of GSH in different cell types.

Exploration of Other Potential Biological Activities in Pre-clinical Contexts

Preliminary research and the chemical nature of this compound suggest its potential involvement in other significant biological pathways beyond antioxidation. ontosight.ai

Investigation of Anti-inflammatory Pathways (e.g., Inhibition of Pro-inflammatory Mediators)

Inflammation is a complex biological response often linked to oxidative stress. Many flavonoids possess anti-inflammatory properties by interfering with key signaling pathways that regulate the production of pro-inflammatory mediators.

Key inflammatory pathways include:

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway that controls the transcription of genes for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). oncotarget.comnih.gov The pathway is triggered by various stimuli, leading to the release of NF-κB, which then moves to the nucleus to activate these genes. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family (including Erk1/2, JNK, and p38) is another critical signaling cascade that regulates inflammatory responses. oncotarget.com Activation of these kinases by cellular stress leads to the phosphorylation of transcription factors that initiate the inflammatory response. oncotarget.com

As a derivative of rutin (B1680289), this compound is structurally related to compounds known to possess anti-inflammatory effects. rsc.orgontosight.ai For instance, the neurotransmitter acetylcholine (B1216132) can attenuate the production of TNF, IL-1β, and IL-6, highlighting a mechanism for inflammatory control. nih.gov While specific studies confirming the inhibition of NF-κB or MAPK pathways by this compound are needed, its flavonoid structure makes it a plausible candidate for such activity. ontosight.ai

Cellular Anti-proliferative Effects (e.g., Apoptosis Induction in Cell Lines)

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. nih.gov The induction of apoptosis in cancer cells is a primary goal of many anti-cancer therapies. mdpi.com Various chemical agents can trigger apoptosis, which can be detected and quantified in laboratory settings using methods like flow cytometry. plos.org

Research has shown that some flavonoids can inhibit cell growth and promote apoptosis in various cancer cell lines. mdpi.com This can occur through multiple mechanisms, including the generation of ROS within the cancer cells, disruption of the mitochondrial membrane potential, and activation of caspases—the enzymes that execute the apoptotic program. mdpi.commdpi.com For example, studies on other compounds have shown that treatment can lead to cell cycle arrest and a significant increase in the population of apoptotic cells. mdpi.com While it has been reported that rutin derivatives can inhibit processes like platelet aggregation, specific investigations into the anti-proliferative and apoptosis-inducing effects of this compound on cancer cell lines are a necessary next step to confirm this potential activity. rsc.org

Structure Activity Relationship Sar Studies

Impact of the 2''-O-Acetyl Group on Biological Activities

Acetylation, the addition of an acetyl group, is a common modification of flavonoids that can modulate their bioactivity. In the case of 2''-O-Acetyl-3'-O-Methylrutin, the acetyl group is located at the 2'' position of the glucose moiety.

The introduction of an acetyl group can influence several properties of the parent molecule:

Lipophilicity: Acetylation generally increases the lipophilicity of a molecule. This enhanced lipophilicity can improve the permeability of the flavonoid across biological membranes, potentially leading to increased cellular uptake and bioavailability.

Enzyme Inhibition: The presence and position of acetyl groups can affect the inhibitory activity of flavonoids on various enzymes. For instance, some acylated flavonoid glycosides have shown significant inhibitory effects on rat lens aldose reductase, an enzyme implicated in diabetic complications. nih.gov However, in other cases, acylation has been found to decrease the inhibitory action on enzymes like α-amylase and α-glucosidase, suggesting that the impact of acetylation is enzyme-specific. nih.gov

Stability: Acylation can enhance the stability of flavonoid glycosides. nih.gov

Antioxidant Activity: The effect of acylation on antioxidant activity can be complex. While some studies on acylated rutin (B1680289) derivatives have shown an increase in antioxidant potential, others suggest that the nature of the acyl group and its position are critical factors. nih.govthieme-connect.com

A study on the protective effects of flavonoids from pomelo fruitlets identified this compound as one of the active compounds against AAPH-induced erythrocyte hemolysis, highlighting its antioxidant capabilities. rsc.org The antioxidant activity of flavonols like this compound is often linked to the number of hydroxyl groups on the C ring. rsc.org

It is important to note that the enzymatic product of some reactions is the 2'-O-acetylated form, which can then be converted to the 3'-O-acetylated form through intramolecular transesterification. nih.govresearchgate.net This highlights the dynamic nature of acetylation in biological systems.

Influence of the 3'-O-Methyl Group on Biological Activities

The methylation of flavonoids, catalyzed by O-methyltransferases (OMTs), is another crucial modification that can significantly impact their biological profile. oup.com In this compound, a methyl group is attached at the 3'-position of the quercetin (B1663063) aglycone.

Key effects of O-methylation on flavonoid bioactivity include:

Increased Lipophilicity and Stability: Similar to acetylation, methylation increases the lipophilicity of flavonoids, which can enhance their transport across cell membranes and improve their chemical stability. oup.comnih.gov

Altered Bioactivity: Methylation can alter the biological activity of flavonoids. oup.com In some instances, methylated flavonoids exhibit higher biological activity than their unmethylated counterparts. nih.gov For example, a study on the in vitro cytotoxicity of flavonoids against human gastric cancer cells showed that methylation at the 3'-OH position significantly increased the cytotoxic effects of luteolin (B72000) and quercetin. nih.gov

Metabolic Stability: Methylation can protect the catechol structure of the B-ring from rapid in vivo metabolism, such as glucuronidation, potentially prolonging the compound's biological effects.

Antibacterial Activity: The influence of methylation on antibacterial activity appears to be context-dependent. Some studies have found that the introduction of methoxy (B1213986) groups can diminish the antibacterial potential of certain flavonoids. mdpi.com

Role of the Glycosylation Pattern and Aglycone Moiety on Bioactivity

The glycosylation of flavonoids, the attachment of sugar moieties, is a primary determinant of their properties and biological functions. This compound is a glycoside of the aglycone quercetin.

Impact of Glycosylation:

Solubility and Stability: Glycosylation generally increases the water solubility and stability of flavonoids. mdpi.comnih.gov

Bioavailability: The absorption of flavonoid aglycones is often higher than their corresponding glycosides because aglycones can be absorbed directly, while glycosides typically require hydrolysis by intestinal enzymes or gut microbiota. mdpi.com However, flavonoid glycosides can have higher plasma concentrations and longer residence times than their aglycones. nih.govresearchgate.net

Bioactivity: The effect of O-glycosylation on bioactivity is varied. It can decrease activities such as antioxidant, anti-inflammatory, and antitumor effects. nih.govresearchgate.net Conversely, O-glycosylation may enhance other properties like anti-HIV, antiallergic, and antiobesity activities. nih.govresearchgate.net

The Aglycone Moiety (Quercetin):

The aglycone of this compound is a derivative of quercetin. Quercetin itself is a potent antioxidant and has been studied for a wide range of biological activities. mdpi.comresearchgate.net The fundamental flavonoid structure, including the C2-C3 double bond and the arrangement of hydroxyl groups on the A and B rings, is crucial for its bioactivity. nih.gov Hydroxylation at specific positions, such as the 3' and 4' positions of the B ring, is often highlighted as being important for antioxidant and other biological effects. oup.com

The rutinoside (a disaccharide composed of rhamnose and glucose) attached to the quercetin backbone in this compound, along with the specific acetylation and methylation, creates a unique molecule with a distinct biological profile compared to its parent aglycone.

Comparative SAR Analysis with Rutin and Other Acylated/Methylated Flavonoids

To understand the specific contributions of the acetyl and methyl groups, it is useful to compare this compound with its parent compound, rutin, and other modified flavonoids.

Comparison with Rutin: Rutin is quercetin-3-O-rutinoside. researchgate.net

Antioxidant Activity: Studies comparing rutin and its glycoside derivatives have shown that modifications can enhance antioxidant activity. For example, a study on a chemically synthesized water-soluble rutin derivative reported an improved antiradical effect. nih.gov Another study found that enzymatically glycosylated rutin derivatives had increased solubility and activity. nih.gov

Lipophilicity and Permeability: The acetylation and methylation of rutin to form this compound would be expected to increase its lipophilicity, potentially leading to better membrane permeability compared to rutin.

Comparison with Other Acylated Flavonoids:

The position and type of acyl group are critical. For instance, acylation at the 4'''-hydroxyl group of the rhamnose moiety in rutin has been shown to be possible. nih.gov The bioactivity of acylated flavonoids is influenced by the chain length and saturation of the acyl donor. nih.govthieme-connect.com

Comparison with Other Methylated Flavonoids:

The position of methylation significantly affects activity. For example, 3'-O-methylation of quercetin has been shown to enhance its cytotoxicity in cancer cells. nih.gov Other methylated flavonoids, such as isorhamnetin (B1672294) (quercetin 3'-O-methyl ether), and its glycosides have demonstrated a range of biological activities including antioxidant, anti-inflammatory, and anticancer effects. mdpi.com

The combination of both acetylation and methylation in this compound suggests a potentially synergistic effect on its physicochemical properties and biological activities, distinguishing it from flavonoids with only one of these modifications.

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling are powerful tools for predicting the structure-activity relationships of molecules like this compound. novapublishers.comnih.govkallipos.granu.edu.au These methods can provide insights into how the molecule interacts with biological targets at the atomic level.

Molecular Docking: This technique can predict the binding orientation and affinity of this compound to the active sites of enzymes or receptors. This can help to explain its inhibitory activities and guide the design of more potent derivatives. For example, docking studies have been used to understand the interactions of flavonoids with enzymes like acetylcholinesterase and aldose reductase. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and related flavonoids, QSAR could be used to predict the bioactivity of novel derivatives with different patterns of acetylation and methylation.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between this compound and its biological targets, taking into account the flexibility of both the ligand and the protein. This can reveal important conformational changes that occur upon binding. nih.gov

For this compound, computational approaches could be employed to:

Predict its binding to various enzymes and receptors.

Compare its binding affinity and conformation to that of rutin and other derivatives.

Rationalize the observed effects of the acetyl and methyl groups on its biological activity.

Guide the synthesis of new derivatives with potentially enhanced therapeutic properties.

A database, PlantaeDB, lists predicted targets for this compound, including DNA topoisomerase II alpha and DNA-(apurinic or apyrimidinic site) lyase, based on computational predictions. plantaedb.com These predictions provide a starting point for further experimental validation.

Metabolism and Pre Clinical Pharmacokinetic Research

In Vitro Metabolic Stability and Metabolite Identification (MetID) in Non-clinical Models

The initial assessment of a compound's metabolic stability provides crucial insights into its likely persistence in the body. These studies are typically conducted using in vitro systems, such as liver microsomes or hepatocytes, from various species to identify potential interspecies differences in metabolism. srce.hrnuvisan.com Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), and are a standard tool for evaluating Phase I metabolism. evotec.comnih.govscispace.com Hepatocytes, which are whole liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive picture of metabolic pathways. nuvisan.compensoft.net

The process of metabolite identification (MetID) runs in parallel with stability assays, aiming to determine the chemical structures of the metabolic products. mdpi.com This is often achieved using techniques like liquid chromatography-mass spectrometry (LC-MS), which can separate and identify the parent compound and its metabolites. pensoft.net

Despite a thorough review of scientific literature, specific data on the in vitro metabolic stability of 2''-O-Acetyl-3'-O-Methylrutin in non-clinical models, such as human, rat, or mouse liver microsomes or hepatocytes, are not publicly available at this time. Consequently, key parameters like the metabolic half-life (t½) and intrinsic clearance (Clint) for this compound have not been reported. Similarly, there are no published studies that have identified the metabolites of this compound formed in these in vitro systems.

Table 1: In Vitro Metabolic Stability of this compound

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Human | Hepatocytes | Data not available | Data not available |

Table 2: Identified Metabolites of this compound in Non-clinical Models

| Metabolite ID | Proposed Structure | In Vitro System | Species |

|---|

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s, UDP-glucuronosyltransferases)

The biotransformation of xenobiotics is primarily carried out by a host of enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role in Phase I oxidative metabolism. nih.govmdpi.commdpi.com Key among these for drug metabolism are the CYP1, CYP2, and CYP3 families. mdpi.com Following Phase I reactions, Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), conjugate the modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. nih.govnih.gov

Determining which specific enzyme isoforms are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. uri.edumdpi.com This "reaction phenotyping" can be performed using a panel of recombinant human CYP or UGT enzymes or by using specific chemical inhibitors in liver microsomes. nih.gov

Currently, there are no published studies that have characterized the specific CYP or UGT enzymes involved in the biotransformation of this compound. Therefore, the relative contribution of different enzyme systems to its metabolism remains unknown.

Table 3: Enzyme Systems Involved in the Biotransformation of this compound

| Enzyme Family | Specific Isoform | Role in Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | Data not available | Data not available |

Pre-clinical Pharmacokinetic Profiling (Absorption, Distribution, Elimination) in Research Models

Pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed throughout the body, and ultimately eliminated. europa.eumdpi.com Key parameters derived from these studies include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents total drug exposure. europa.eunih.govnih.gov The volume of distribution (Vd) provides an indication of how extensively the drug distributes into tissues, while clearance (CL) describes the rate at which the drug is removed from the body. mdpi.com

A comprehensive search of the available literature did not yield any preclinical pharmacokinetic data for this compound in any research model, such as rats or dogs. mdpi.commdpi.comnih.gov As a result, its absorption, distribution, and elimination characteristics have not been documented.

Table 4: Pre-clinical Pharmacokinetic Parameters of this compound (Single Dose Administration)

| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Vd | CL |

|---|---|---|---|---|---|---|---|

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Investigating Potential Interactions with Drug Metabolizing Enzymes and Transporters (at a mechanistic level)

A critical aspect of preclinical evaluation is to assess a compound's potential to act as an inhibitor or inducer of drug-metabolizing enzymes, as this can lead to clinically significant drug-drug interactions. fda.gov Inhibition of a CYP enzyme, for instance, can lead to increased plasma levels of a co-administered drug that is a substrate for that enzyme, potentially causing toxicity. uri.edu Conversely, induction can decrease the efficacy of a co-administered drug.

In addition to metabolic enzymes, drug transporters play a vital role in the absorption, distribution, and excretion of many drugs. solvobiotech.compharmaron.comnih.govnih.gov Therefore, it is also important to investigate whether a new chemical entity is a substrate or inhibitor of key drug transporters.

There is currently no publicly available information regarding the potential of this compound to interact with drug-metabolizing enzymes or transporters. Studies to determine its inhibitory or inductive potential on major CYP isoforms or its interaction with transporters like P-glycoprotein (P-gp) or organic anion transporters (OATs) have not been reported.

Table 5: Potential for Interactions with Drug Metabolizing Enzymes and Transporters

| Interaction Type | Enzyme/Transporter | Result (e.g., IC50, Ki, EC50) |

|---|---|---|

| Enzyme Inhibition | CYP1A2, CYP2C9, CYP2D6, CYP3A4, etc. | Data not available |

| Enzyme Induction | CYP1A2, CYP2C9, CYP3A4, etc. | Data not available |

Advanced Analytical Methodologies for Research and Quality Control

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Quantification in Biological Matrices

The quantification of 2''-O-Acetyl-3'-O-Methylrutin in biological matrices such as plasma is a critical aspect of pharmacokinetic and metabolic studies. au.dk Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. researchgate.netnih.gov

The development of a robust LC-MS/MS method involves several key steps. researchgate.net Initially, the mass spectrometric conditions are optimized by infusing a standard solution of the analyte to determine the precursor and product ions that will be used for multiple reaction monitoring (MRM). waters.com This ensures specific and sensitive detection of the target compound. ijsrtjournal.com Sample preparation is another critical factor, with techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) commonly employed to remove interfering substances from the biological matrix. researchgate.net For instance, protein precipitation is a rapid method, while SPE can provide cleaner extracts and sample concentration. researchgate.netwaters.com

Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govnih.gov The mobile phase composition, often a mixture of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, and the gradient elution program are optimized to achieve good peak shape and separation from endogenous matrix components. nih.gov

Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the analytical data. nih.goveuropa.eu Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), recovery, and stability. au.dkstanford.edu Linearity is assessed by constructing a calibration curve over a specific concentration range. nih.gov Accuracy and precision are determined by analyzing quality control (QC) samples at different concentration levels. stanford.edu The matrix effect, which is the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix, is a crucial parameter to evaluate in LC-MS methods. nih.gov

Table 1: Typical LC-MS/MS Method Parameters for Flavonoid Quantification in Plasma

| Parameter | Typical Conditions |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein Precipitation, LLE, or SPE |

| Chromatography | Reversed-phase (e.g., C18 column) |

| Mobile Phase | Water with formic acid and Acetonitrile/Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

Application of Nuclear Magnetic Resonance (NMR) for Purity Assessment and Isomeric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of natural products like this compound. mdpi.com It provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.

For purity assessment, ¹H NMR is particularly useful. The integral of the signals corresponding to the target compound can be compared to the integrals of signals from impurities to estimate the purity level. The presence of unexpected signals can indicate the presence of residual solvents, starting materials, or byproducts.

NMR is also crucial for isomeric characterization. mdpi.com In the case of this compound, NMR can confirm the specific positions of the acetyl and methyl groups on the rutin (B1680289) backbone. Techniques like ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, thereby confirming the substitution pattern. nih.gov For example, the HMBC experiment can show long-range correlations between the acetyl carbonyl carbon and the proton at the 2''-position of the rhamnose moiety, confirming the location of the acetyl group. Similarly, correlations between the methyl protons and the 3'-carbon of the quercetin (B1663063) moiety would confirm the position of the methyl group.

The presence of rotamers or different conformational isomers in solution can also be detected by NMR, often observed as a duplication of signals in the ¹H and ¹³C NMR spectra. mdpi.com This can provide valuable information about the dynamic behavior of the molecule in solution.

Chromatographic Methods (e.g., HPLC, UPLC) for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used chromatographic techniques for the separation and purity analysis of flavonoids, including this compound. dyadlabs.comnih.gov These methods are essential for quality control, ensuring the identity and purity of the compound. researchgate.net

HPLC methods typically utilize a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. bohrium.com A gradient elution is commonly used to separate compounds with a wide range of polarities. Detection is often performed using a UV-Vis detector, as flavonoids have strong UV absorbance. bohrium.com

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (typically less than 2 µm) and operates at higher pressures than conventional HPLC. ijsrtjournal.comglobalresearchonline.net This results in several advantages, including:

Higher resolution and sensitivity: Sharper peaks allow for better separation of closely eluting compounds and improved detection limits. dyadlabs.com

Faster analysis times: The higher flow rates and shorter column lengths significantly reduce the run time per sample. dyadlabs.comresearchgate.net

Reduced solvent consumption: The shorter analysis times and lower flow rates contribute to a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective technique. globalresearchonline.net

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as the complexity of the sample and the desired throughput. dyadlabs.com For routine quality control, a validated HPLC method may be sufficient, while for high-throughput screening or complex mixture analysis, UPLC offers significant advantages. ijsrtjournal.com

Table 2: Comparison of HPLC and UPLC for Flavonoid Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | Lower (up to 6000 psi) dyadlabs.com | Higher (up to 15000 psi) dyadlabs.com |

| Resolution | Good | Excellent dyadlabs.com |

| Analysis Time | Longer (e.g., 20-30 min) dyadlabs.com | Shorter (e.g., < 5 min) researchgate.net |

| Sensitivity | Good | Higher researchgate.net |

| Solvent Consumption | Higher | Lower globalresearchonline.net |

Method Validation and Quality Assurance in Natural Product Research

Method validation is a cornerstone of quality assurance in natural product research, ensuring that the analytical methods used are reliable, reproducible, and suitable for their intended purpose. europa.eunih.gov The validation process involves a series of experiments to demonstrate that the method meets predefined acceptance criteria for various performance characteristics. europa.eu

According to ICH guidelines, the key parameters for the validation of chromatographic methods include: foliamedica.bg

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. foliamedica.bg

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Adherence to these validation principles is essential for ensuring the quality and consistency of natural products and their derivatives, like this compound, used in research and development. nih.gov

Future Research Directions and Pre Clinical Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific molecular targets and signaling pathways modulated by 2''-O-Acetyl-3'-O-Methylrutin. While it is suggested that the compound may act as a free radical scavenger, detailed mechanistic studies are lacking. colab.ws Future research should prioritize the identification of its direct protein targets and the downstream signaling cascades it affects.

Initial studies could employ a broad range of screening techniques to identify potential targets. For instance, affinity chromatography-mass spectrometry could be used to isolate and identify proteins that directly bind to this compound. Furthermore, comprehensive profiling of changes in gene and protein expression in cells treated with the compound would provide valuable insights into the biological pathways it modulates.

One study on similar flavonoids, such as luteolin (B72000) and quercetin (B1663063), demonstrated their ability to suppress superoxide (B77818) generation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in human neutrophils. colab.ws This suggests that this compound might also interfere with inflammatory pathways, and future studies could investigate its effects on key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX), as well as signaling pathways involving NF-κB and MAP kinases.

Development of Advanced in vitro and in vivo Research Models for Mechanistic Studies

To thoroughly investigate the biological activities of this compound, the development and application of sophisticated in vitro and in vivo research models are essential. Standard cell-based assays can provide initial data on cytotoxicity and bioactivity, but more advanced models are needed to understand its effects in a more physiologically relevant context. nih.gov

For in vitro studies, three-dimensional (3D) cell culture models, such as spheroids or organoids, could offer a more accurate representation of tissue microenvironments compared to traditional 2D cell cultures. These models would be particularly useful for investigating the potential anti-cancer or anti-inflammatory effects of the compound. For example, co-culture systems of cancer cells and immune cells could be used to study its immunomodulatory properties.

Application of Chemoinformatics and in silico Approaches for Predictive Bioactivity and Metabolism

Chemoinformatics and in silico modeling are powerful tools that can accelerate the process of drug discovery and development by predicting the bioactivity and metabolic fate of a compound. nih.gov These computational approaches can be particularly valuable in the early stages of research to prioritize experimental studies and to generate hypotheses about a compound's mechanism of action. nih.gov

For this compound, quantitative structure-activity relationship (QSAR) studies could be performed to correlate its chemical structure with its biological activities. colab.ws This would involve compiling a dataset of related flavonoid compounds with known activities and using this information to build predictive models. These models could then be used to design new derivatives of this compound with enhanced potency or improved pharmacokinetic properties.

Furthermore, molecular docking simulations could be used to predict how this compound interacts with potential protein targets. By virtually screening the compound against a library of protein structures, it may be possible to identify novel targets and to gain insights into the molecular basis of its activity. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can also be employed to forecast its drug-like properties and potential liabilities.

Potential for Lead Compound Discovery and Optimization in Pre-clinical Drug Development

A lead compound is a chemical entity that shows promising biological activity and serves as a starting point for the development of a new drug. nih.gov Natural products have historically been a rich source of lead compounds. mdpi.commdpi.com With its flavonoid structure and suggested bioactivities, this compound holds potential as a lead compound for the development of new therapeutic agents. ontosight.aistudydrive.net

The process of lead optimization involves modifying the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing its toxicity. studydrive.net For this compound, this could involve synthesizing a series of analogues with modifications to the acetyl and methyl groups, as well as to the core flavonoid scaffold. These analogues would then be systematically evaluated in a battery of in vitro and in vivo assays to identify candidates with the most promising therapeutic profiles. The ultimate goal of this process is to develop a drug candidate that is suitable for clinical testing. nih.gov

Q & A

Q. What analytical methods are recommended for structural characterization of 2''-O-Acetyl-3'-O-Methylrutin?

- Methodology : Use high-performance liquid chromatography (HPLC) with retention time (3.38 min) and mass spectrometry (m/z 667.1888) for identification . Confirm stereochemistry via nuclear magnetic resonance (NMR), including 1H, 13C, and 31P NMR, as demonstrated for structurally similar flavonoid derivatives . Purity validation should include HPLC-UV and comparison with reference standards.

Q. How can researchers evaluate the aldose reductase inhibitory activity of this compound?

- Methodology : Conduct in vitro assays using rat lens aldose reductase (RLAR) with DL-glyceraldehyde as a substrate. Measure IC50 values (e.g., 9.8 µM for this compound) and compare with positive controls like Epalrestat (IC50 = 0.072 µM) . Include kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/non-competitive).

Q. What are the primary challenges in isolating this compound from natural sources?